5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a trichloromethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trichloromethyl group are a subclass of the organochlorines . Organochlorines have a wide range of targets, depending on their specific structure and functional groups.
Mode of Action
The trichloromethyl group generally lowers the basicity of organic compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Result of Action
Compounds containing a trichloromethyl group have been used in the synthesis of various derivatives with potential anticancer activity .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to the modulation of enzyme activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 . Additionally, this compound can influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, resulting in enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted thiadiazole derivatives, while oxidation and reduction reactions lead to the formation of different functionalized compounds .
Scientific Research Applications
Biology and Medicine: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Comparison with Similar Compounds
5-Chloro-1,2,4-thiadiazole: Lacks the trichloromethyl group, resulting in different chemical properties and reactivity.
3-(Trichloromethyl)-1,2,4-thiadiazole: Lacks the chloro group, leading to variations in its chemical behavior.
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole: Contains a trifluoromethyl group instead of a trichloromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness: The presence of both chloro and trichloromethyl groups in 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
IUPAC Name |
5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARKPJMFLDWCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064021 | |
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-93-1 | |
Record name | 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5848-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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